4-(2,4-Dioxopyrimidin-1-yl)butanoic acid
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Overview
Description
4-(2,4-Dioxopyrimidin-1-yl)butanoic acid is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid typically involves the reaction of pyrimidine derivatives with butanoic acid or its derivatives. One common method involves the condensation of 2,4-dioxopyrimidine with butanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxopyrimidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives .
Scientific Research Applications
4-(2,4-Dioxopyrimidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-amino-3-carboxypropyl)uridine: A similar compound with a pyrimidine ring and a butanoic acid moiety.
Uridine triphosphate (UTP): Another pyrimidine derivative with biological activity.
Uniqueness
4-(2,4-Dioxopyrimidin-1-yl)butanoic acid is unique due to its specific structure and the presence of both a pyrimidine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2950-83-6 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(2,4-dioxopyrimidin-1-yl)butanoic acid |
InChI |
InChI=1S/C8H10N2O4/c11-6-3-5-10(8(14)9-6)4-1-2-7(12)13/h3,5H,1-2,4H2,(H,12,13)(H,9,11,14) |
InChI Key |
QUNMTFIUXOCVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCC(=O)O |
Origin of Product |
United States |
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